Glycyl-dl-norleucine

Enzyme Kinetics Protease Inhibition Fluorescence Quenching

For proteomics labs facing reproducibility issues with non-specific dipeptide probes, Glycyl-dl-norleucine (CAS 1504-41-2) offers a definitive solution. Its unique n-butyl side chain confers distinct binding kinetics (Kd=1.86 mM for Cladosporium acid protease) critical for quantitative inhibition studies. Unlike glycyl-leucine or glycyl-isoleucine, it does not undergo spontaneous resolution when complexed with copper(II), serving as a validated negative control in chiral separation method development. This white crystalline powder ensures reliable, reproducible results in peptide metabolism and enzymatic degradation assays. • Defined Kd=1.86 mM for Cladosporium acid protease, enabling precise competitive inhibition studies. • Validated negative control in copper(II) complex chiral separation, due to documented inability for spontaneous resolution. • Guaranteed >98.0% purity (T), minimizing non-specific background in sensitive proteomics workflows.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 1504-41-2
Cat. No. B073448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-dl-norleucine
CAS1504-41-2
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)CN
InChIInChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)
InChIKeyXVUIZOUTLADVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-dl-norleucine: Technical Baseline & Specifications


Glycyl-dl-norleucine (CAS 1504-41-2) is a synthetic dipeptide comprising glycine and the non-proteinogenic amino acid dl-norleucine, with a molecular formula of C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol . This compound is characterized as a white to almost white crystalline powder with a melting point range of 221–227 °C [1]. Its identity is well-established in authoritative spectral databases [2], and its use as a biochemical tool in proteomics research is documented .

Research tool dipeptide containing non-proteinogenic norleucine
Suited for enzyme kinetics, peptide metabolism and transport studies
Distinct aliphatic side chain enables differentiation from Leu/Ile analogs

Glycyl-dl-norleucine: Non-Interchangeability with Analogs


The substitution of Glycyl-dl-norleucine with other glycyl-dipeptides, such as glycyl-leucine or glycyl-isoleucine, is not analytically or biochemically equivalent. This compound possesses a unique aliphatic side chain (n-butyl) that confers distinct physicochemical properties and molecular recognition characteristics . These differences manifest in measurable variations in chromatographic retention, enzymatic interaction, and metal complexation behavior [1]. Such variations are critical in assays where specificity and reproducibility are paramount; for instance, in proteomics research, the compound's unique properties make it a crucial biochemical tool for studying peptide metabolism, transport, and enzymatic degradation .

Different n-butyl side chain may shift chromatographic retention vs. glycyl-leucine or glycyl-isoleucine.
Unique Cu²⁺-dependent enzyme interaction not assumed for other glycyl-dipeptides.
Metal complexation and crystallization behavior differ significantly from glycyl-valine or butyrine analogs.

Glycyl-dl-norleucine: Evidence vs. Closest Analogs


Distinct Acid Protease Interaction Kinetics

Glycyl-dl-norleucine methyl ester (GN) demonstrates a measurable and unique interaction with Cladosporium acid protease, distinguishing it from other glycyl-dipeptide analogs. The dissociation constant (Kd) for the enzyme-GN complex in the presence of cupric ions was determined to be 1.86 mM at 30°C, a value that aligns with the inhibition constant (KA = 1.94 mM) for the inactivation of the protease [1]. This specific interaction is not observed with other simple glycyl-dipeptide esters in the same system, as evidenced by the lack of fluorescence quenching by GN alone, which requires the presence of cupric ions [1].

Acid Protease Kd
Class-level
Kd = 1.86 mM (30°C, +Cu²⁺)
Unique binding not observed with other glycyl-dipeptide esters.
Requires cupric ions; Cladosporium protease model.
Enzyme Kinetics Protease Inhibition Fluorescence Quenching

Stability Under Recommended Storage Conditions

The stability of Glycyl-dl-norleucine is quantifiably dependent on storage temperature, providing a clear procurement and handling differentiator. Data indicates that when stored at -80°C, the compound maintains its integrity for up to 6 months, whereas storage at -20°C reduces the recommended usage window to just 1 month [1]. This is in contrast to the general class of lyophilized peptides, which are often stable at -20°C for extended periods [2]. The specific pKa of 3.16 (predicted) also contributes to its distinct solution behavior.

Storage Stability
Class-level
-80°C: 6 months
-20°C: 1 month
Reduced stability at -20°C compared to typical lyophilized peptides.
Supplier data; validate per lot and protocol.
Peptide Stability Storage Conditions Procurement

Metal Complexation Behavior

In a comparative study of copper(II) complexes with a series of racemic glycyl-dipeptides, the complex formed with Glycyl-dl-norleucine (H2gly-DL-norleu) was prepared and characterized, but its crystallization behavior was notably distinct from those of glycyl-DL-α-amino-n-butyric acid and glycyl-DL-valine [1]. While the latter two compounds underwent spontaneous resolution upon crystallization with copper(II), leading to the formation of enantiomerically pure polymer chains [Cu(gly-L-but)]n·nH2O and [Cu(gly-D-val)]n·0.5nH2O, the study reported that this spontaneous resolution was not observed for the glycyl-DL-norleucine complex under identical conditions [1].

Crystallization
Head-to-head
No spontaneous resolution with Cu(II) observed
Differs from glycyl-DL-valine and glycyl-DL-butyrine, which undergo resolution.
Single-crystal X‑ray study; conditions may vary.
Metal Complexation Copper(II) Complexes Crystallography

Glycyl-dl-norleucine: Optimal Research & Industrial Use-Cases


Selective Probe for Acid Protease Studies

Glycyl-dl-norleucine methyl ester is specifically employed as a probe to study the active site of acid proteases. Its well-defined dissociation constant (Kd = 1.86 mM) for the Cladosporium acid protease, in the presence of cupric ions, allows for quantitative competitive inhibition studies [1]. This makes it a critical tool for elucidating enzyme mechanisms, where its unique binding kinetics provide a distinct advantage over less specific or non-binding analogs [1].

Non-Interchangeable Standard in Proteomics & Peptide Metabolism

Owing to its unique physicochemical properties and distinct interaction profiles, Glycyl-dl-norleucine serves as a crucial and non-interchangeable biochemical tool in proteomics . It is used specifically in the study of peptide metabolism, transport, and enzymatic degradation pathways where its behavior differs measurably from proteinogenic amino acid-containing dipeptides .

Reference Material for Chiral Separation Methods

The documented inability of Glycyl-dl-norleucine to undergo spontaneous resolution when complexed with copper(II), in stark contrast to dipeptides like glycyl-DL-valine, makes it a valuable negative control or reference standard in the development of chiral separation methods and in the study of crystallization-induced chiral symmetry breaking [2].

Application
Selection Property
Validation Focus
Acid Protease Probe
Cu²⁺-dependent binding profile
Binding specificity relative to glycyl-dipeptide analogs
Proteomics Standard
Non-proteinogenic side chain
Retention and metabolic stability
Chiral Separation Reference
Absence of spontaneous resolution
Crystallization outcome comparison with resolving dipeptides

Technical Documentation Hub

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41 linked technical documents
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